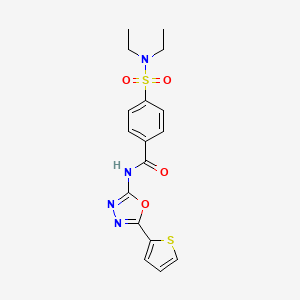

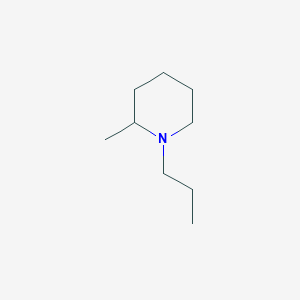

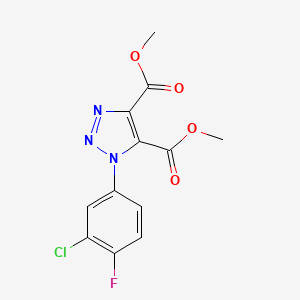

![molecular formula C15H13N5O B2364453 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-cyanobenzamide CAS No. 1788532-66-0](/img/structure/B2364453.png)

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-cyanobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-cyanobenzamide” is a compound that contains an imidazole moiety. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

The synthesis of imidazole-containing compounds often involves a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Scientific Research Applications

Antimicrobial Potential

Imidazole derivatives, including our compound of interest, have shown promising results as antimicrobial agents. They have been reported to exhibit good antimicrobial potential against a variety of pathogens. This makes them valuable in the development of new antibiotics, especially in the face of increasing antibiotic resistance .

Anti-inflammatory Applications

Due to their chemical structure, imidazole compounds can act as anti-inflammatory agents. They can be synthesized to target specific inflammatory pathways, potentially leading to new treatments for conditions like arthritis or inflammatory bowel disease .

Antitumor Activity

The structural framework of imidazole allows for the creation of compounds that can interfere with the proliferation of cancer cells. Research has indicated that certain imidazole derivatives can be effective in treating various types of cancer, making them a focus in oncological drug development .

Antidiabetic Effects

Imidazole compounds have been studied for their potential use in managing diabetes. They may affect the metabolic pathways associated with diabetes, offering a new approach to control blood sugar levels and manage the disease .

Antiviral Properties

The versatility of imidazole derivatives extends to antiviral applications. They can be designed to inhibit the replication of viruses, providing a pathway for the development of new antiviral drugs, which is crucial in the fight against emerging viral diseases .

Antioxidant Capabilities

Imidazole derivatives can also serve as antioxidants. They can neutralize free radicals and reduce oxidative stress in the body, which is beneficial in preventing chronic diseases and aging-related conditions .

Anti-amoebic and Antihelmintic Uses

These compounds have shown effectiveness against parasitic infections, including amoebiasis and helminthiasis. Their ability to target specific parasites makes them valuable in creating treatments for these infections .

Antiulcer Applications

Imidazole derivatives like omeprazole and pantoprazole are well-known for their antiulcer properties. They work by inhibiting the stomach’s acid production, providing relief from peptic ulcers and gastroesophageal reflux disease (GERD) .

properties

IUPAC Name |

3-cyano-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O/c16-11-12-2-1-3-13(10-12)15(21)17-6-7-19-8-9-20-14(19)4-5-18-20/h1-5,8-10H,6-7H2,(H,17,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRYJXWSORCKLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NCCN2C=CN3C2=CC=N3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-cyanobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

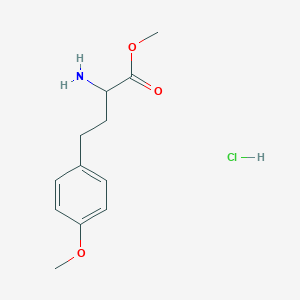

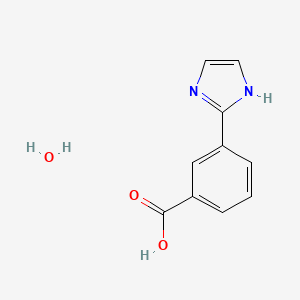

![Ethyl 4-[[2-[5-(2-methoxy-2-oxoethoxy)-1-oxoisoquinolin-2-yl]acetyl]amino]benzoate](/img/structure/B2364372.png)

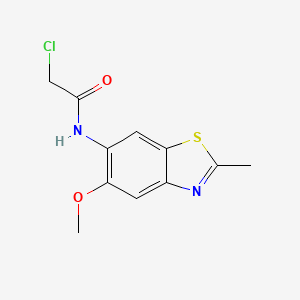

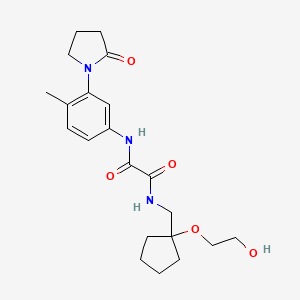

![3-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole](/img/structure/B2364378.png)

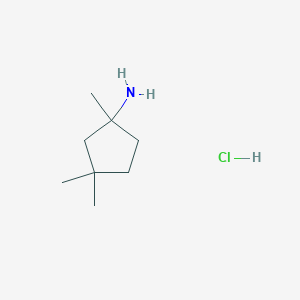

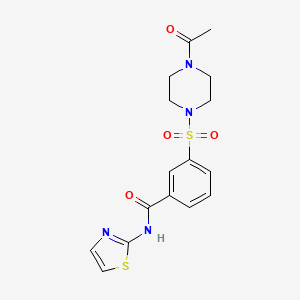

![Methyl 3-{[(4-bromo-3-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2364383.png)

![(E)-2-cyano-N-(3-piperidin-1-ylsulfonylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2364387.png)

![N-cyclohexyl-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2364391.png)